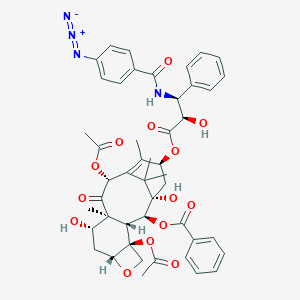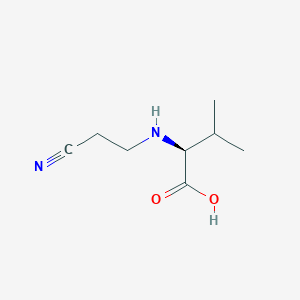
N-(2-氰乙基)缬氨酸
描述
N-(2-Cyanoethyl)valine is a modified amino acid that arises from acrylonitrile modification of N-terminal amino acid in hemoglobin . It is used as a biomarker of long-term or historical exposure to acrylonitrile, a byproduct of smoking cigarettes . The molecular formula of N-(2-Cyanoethyl)valine is C8H14N2O2 .
Synthesis Analysis
N-(2-Cyanoethyl)valine can be synthesized from L-valine . The reaction involves L-valine suspended in water, to which an 85% solution of potassium hydroxide is added at 20°C. This is followed by the addition of acrylonitrile in water at 0-5°C for 4.5-5.5 hours . The product is then analyzed following its release from the protein by a modified Edman degradation procedure .Molecular Structure Analysis
The molecular weight of N-(2-Cyanoethyl)valine is 170.21 . The structure includes freely rotating bonds, hydrogen bond acceptors, and hydrogen bond donors .Chemical Reactions Analysis
N-(2-Cyanoethyl)valine is the product of the reaction of acrylonitrile with the N-terminal valine in hemoglobin . This reaction is used to monitor exposure to acrylonitrile .Physical And Chemical Properties Analysis
N-(2-Cyanoethyl)valine has a density of 1.1±0.1 g/cm3, a boiling point of 338.8±27.0 °C at 760 mmHg, and a flash point of 158.7±23.7 °C . It also has a polar surface area of 73 Å2 and a molar volume of 158.2±3.0 cm3 .科学研究应用
DNA Synthesis and Oligonucleotide Chemistry
- Details : When incorporated into DNA strands during solid-phase synthesis, this compound helps protect the growing chain from undesired reactions. It reacts with the 3’-hydroxyl group of the nucleotide, allowing controlled elongation of the DNA sequence .
Miscibility and Solubility
- Details : N-(2-Cyanoethyl)-L-valine is miscible with chloroform and dichloromethane but reacts violently with water. It is incompatible with alcohols and strong bases .
未来方向
作用机制
Target of Action
N-(2-Cyanoethyl)-L-valine is a derivative of natural or synthetic nucleosides . It is used in the synthesis of oligonucleotides, relatively short fragments of nucleic acid and their analogs . The primary targets of N-(2-Cyanoethyl)-L-valine are the nucleosides in the DNA or RNA strands .
Mode of Action
N-(2-Cyanoethyl)-L-valine interacts with its targets through a process known as phosphoramidite chemistry . This chemistry involves the treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid . This process allows for the sequential addition of new bases to the DNA chain in a cyclic reaction .
Biochemical Pathways
The biochemical pathway involved in the action of N-(2-Cyanoethyl)-L-valine is the synthesis of oligonucleotides . This process mimics natural processes and allows for the accurate assembly of custom oligonucleotide sequences . The 2-cyanoethyl group is employed to protect a phosphate group in the context of a synthesis .
Pharmacokinetics
The pharmacokinetics of N-(2-Cyanoethyl)-L-valine involves its rapid absorption and distribution throughout the body . After administration, it causes sustained elevations of phenylethylamine concentrations and elimination of phenylethylamine is markedly decreased in these tissues relative to the situation after administration of phenylethylamine itself .
Result of Action
The result of the action of N-(2-Cyanoethyl)-L-valine is the formation of oligonucleotides . These oligonucleotides can be used in various applications such as gene expression studies, diagnostics, and therapeutics . N-(2-Cyanoethyl)-L-valine is a result of the exposure to acrylonitrile and is used as a biomarker of long-term or historical exposure to acrylonitrile .
Action Environment
The action of N-(2-Cyanoethyl)-L-valine is influenced by environmental factors such as the presence of other chemicals and the pH of the environment . For instance, the presence of acrylonitrile can lead to the formation of N-(2-Cyanoethyl)-L-valine . Additionally, the pH of the environment can affect the rate of the phosphoramidite chemistry involved in the action of N-(2-Cyanoethyl)-L-valine .
属性
IUPAC Name |
(2S)-2-(2-cyanoethylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-6(2)7(8(11)12)10-5-3-4-9/h6-7,10H,3,5H2,1-2H3,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNXODTWPQTIHO-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470238 | |
| Record name | N-(2-Cyanoethyl)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanoethyl)valine | |
CAS RN |
51078-49-0 | |
| Record name | N-(2-Cyanoethyl)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



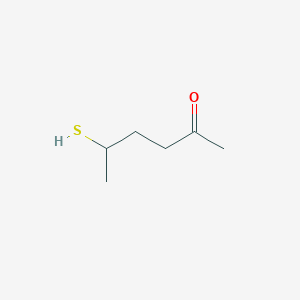

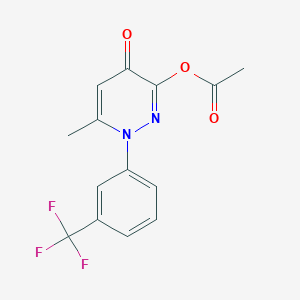
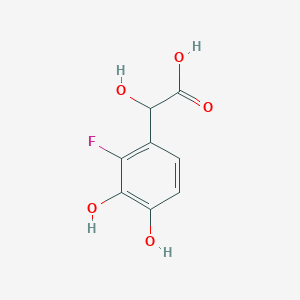
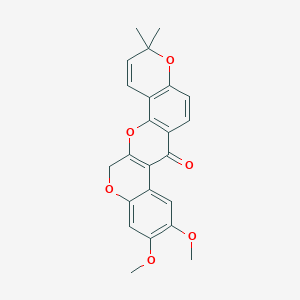


![5-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B134394.png)



![Methyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B134401.png)
